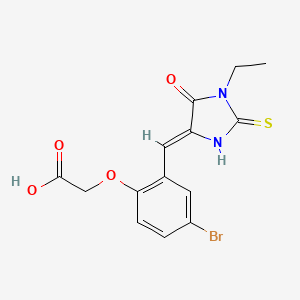

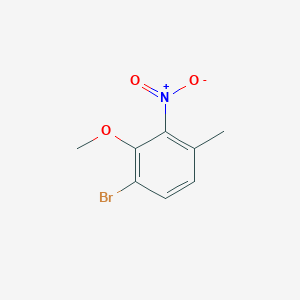

![molecular formula C17H20N2O4 B2714612 3-[2-(4-Methoxyphenyl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 1197563-25-9](/img/structure/B2714612.png)

3-[2-(4-Methoxyphenyl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

1. Muscarinic Receptor Affinity and Agonistic Activities

A study by Ishihara et al. (1992) synthesized and tested a series of compounds, including 2-methoxy-2,8-diazaspiro[4.5]decane-1,3-dione, for muscarinic receptor binding affinity. They found that this compound was a relatively M1 selective agonist and proposed its use for reversing CO2-induced impairment of passive avoidance response, although it displayed peripheral effects at low doses (Ishihara et al., 1992).

2. Crystal Structure Analysis

Shivachev et al. (2006) investigated the crystal structure of a related compound, 3'-Aminocyclohexanespiro-5'-hydantoinphenylboronic acid (1/1), finding that molecules are held together by hydrogen bonds and an N—H⋯π interaction (Shivachev et al., 2006).

3. Hypoglycemic Activity

Iqbal et al. (2012) synthesized spiroimidazolidine-2,4-diones and tested their hypoglycemic potential on male albino rats. They found that these compounds exhibited excellent hypoglycemic activity, with one compound reducing blood glucose level significantly compared to the standard (Iqbal et al., 2012).

4. Synthesis and Crystal Structures of Oxaspirocyclic Compounds

Jiang and Zeng (2016) synthesized new oxaspirocyclic compounds and analyzed their structures through X-ray crystallography, highlighting the importance of hydrogen bonds and π···π stacking interactions in their lattice structures (Jiang & Zeng, 2016).

5. Selective Antagonism of α1-Adrenoceptors

Goetz et al. (1995) found that BMY 7378, a derivative of the spiro[4.5]decane dione structure, selectively antagonizes the alpha 1D-adrenoceptor subtype, suggesting its potential application in related pharmacological research (Goetz et al., 1995).

6. Synthesis and Pharmacological Evaluation of Spirohydantoin Derivatives

Czopek et al. (2016) synthesized new spirohydantoin derivatives and evaluated their affinity towards various receptors and transporters, demonstrating their potential in pharmacological applications (Czopek et al., 2016).

7. Synthesis and Anticonvulsant Activity

Obniska et al. (2006) synthesized and tested N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones for anticonvulsant activity, contributing to the understanding of the structure-activity relationship in these compounds (Obniska et al., 2006).

Mechanism of Action

- Necroptosis is a form of programmed cell death morphologically similar to necrosis. It plays a critical role in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Target of Action

Mode of Action

Biochemical Pathways

properties

IUPAC Name |

3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-23-13-7-5-12(6-8-13)14(20)11-19-15(21)17(18-16(19)22)9-3-2-4-10-17/h5-8H,2-4,9-11H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKKTKMYGBPWKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CN2C(=O)C3(CCCCC3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

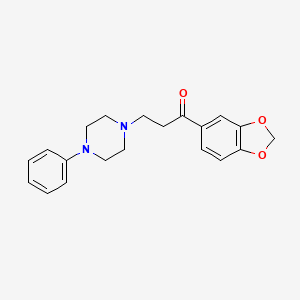

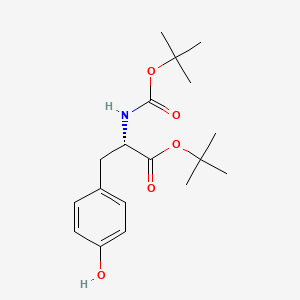

![2-Phenylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B2714530.png)

![2-[(4-Chloro-2-fluorophenyl)sulfonyl-methylamino]acetic acid](/img/structure/B2714531.png)

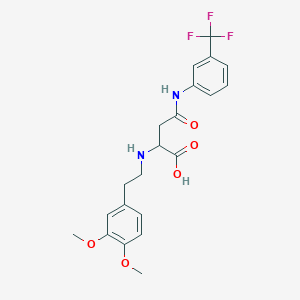

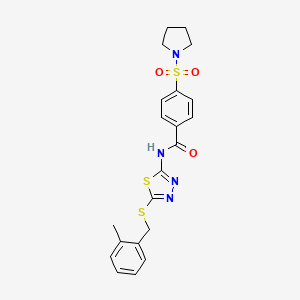

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2714534.png)

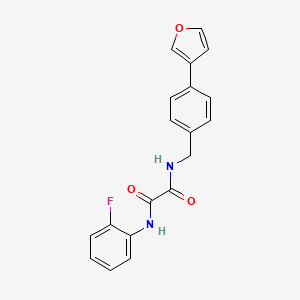

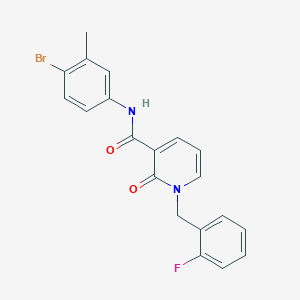

![3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2714538.png)

![8-(4-methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714539.png)

![7-Hydroxy-7-methylfuro[3,4-b]pyridin-5-one](/img/structure/B2714549.png)